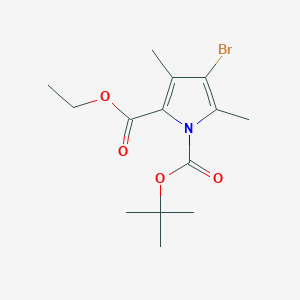1-tert-Butyl 2-ethyl 4-bromo-3,5-dimethyl-1H-pyrrole-1,2-dicarboxylate
CAS No.: 1706463-07-1
Cat. No.: VC2735324
Molecular Formula: C14H20BrNO4
Molecular Weight: 346.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1706463-07-1 |
|---|---|
| Molecular Formula | C14H20BrNO4 |
| Molecular Weight | 346.22 g/mol |
| IUPAC Name | 1-O-tert-butyl 2-O-ethyl 4-bromo-3,5-dimethylpyrrole-1,2-dicarboxylate |
| Standard InChI | InChI=1S/C14H20BrNO4/c1-7-19-12(17)11-8(2)10(15)9(3)16(11)13(18)20-14(4,5)6/h7H2,1-6H3 |
| Standard InChI Key | YAEQZCXURJIDNP-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(C(=C(N1C(=O)OC(C)(C)C)C)Br)C |
| Canonical SMILES | CCOC(=O)C1=C(C(=C(N1C(=O)OC(C)(C)C)C)Br)C |
Introduction
Chemical Identity and Structure
1-tert-Butyl 2-ethyl 4-bromo-3,5-dimethyl-1H-pyrrole-1,2-dicarboxylate features a pyrrole core with multiple functional groups. Its structure contains a brominated pyrrole ring with methyl substituents at positions 3 and 5, while positions 1 and 2 are occupied by tert-butyl and ethyl carboxylate groups, respectively. The compound's physical and chemical identifiers are summarized in Table 1.
Table 1: Chemical Identity of 1-tert-Butyl 2-ethyl 4-bromo-3,5-dimethyl-1H-pyrrole-1,2-dicarboxylate
| Parameter | Value |
|---|---|
| Chemical Name | 1-tert-Butyl 2-ethyl 4-bromo-3,5-dimethyl-1H-pyrrole-1,2-dicarboxylate |
| CAS Number | 1706463-07-1 |
| Molecular Formula | C₁₄H₂₀BrNO₄ |
| Molecular Weight | 346.22 g/mol |
| Standard Purity | NLT 97% |
The compound is characterized by its complex structure incorporating a pyrrole ring system. The presence of both tert-butyl and ethyl ester groups contributes to its unique chemical properties, while the bromine substituent at position 4 provides a reactive site for further chemical transformations .
Physical Properties
The physical properties of 1-tert-Butyl 2-ethyl 4-bromo-3,5-dimethyl-1H-pyrrole-1,2-dicarboxylate are critical for understanding its behavior in various chemical processes and applications. While detailed experimental data specific to this compound is limited in the literature, its properties can be inferred from similar substituted pyrrole compounds.
Based on its molecular structure and similar brominated pyrrole derivatives, the compound is expected to exist as a crystalline solid at room temperature. The presence of the bromine atom and ester groups contributes to its solubility profile, likely making it soluble in common organic solvents such as dichloromethane, chloroform, and acetone, but with limited solubility in water .
Structural Characteristics and Reactivity
The structural features of 1-tert-Butyl 2-ethyl 4-bromo-3,5-dimethyl-1H-pyrrole-1,2-dicarboxylate significantly influence its chemical reactivity. The pyrrole core provides an electron-rich heterocyclic system, while the various functional groups create distinct reactivity patterns.
Key Structural Features
The compound contains several important structural elements that define its chemical behavior:
-
The pyrrole ring serves as the central aromatic heterocycle
-
The bromine at position 4 functions as a key site for nucleophilic and metal-catalyzed reactions
-
The tert-butyl carboxylate group at the N-1 position adds steric bulk and serves as a protecting group
-
The ethyl carboxylate at position 2 offers an additional handle for chemical modifications
-
The methyl groups at positions 3 and 5 provide electronic and steric effects
Reactivity Profile
The reactivity of this compound is largely determined by its functional groups. The bromine substituent makes it particularly useful for cross-coupling reactions and other transformations:
-
The bromine at position 4 serves as an excellent leaving group in Suzuki, Stille, and Sonogashira coupling reactions
-
The ester groups can undergo typical carboxylic acid derivative reactions (hydrolysis, transesterification, reduction)
-
The pyrrole N-H can participate in various reactions when deprotected
The presence of two carboxylate ester functionalities contributes significantly to its reactivity, making it a versatile intermediate in organic synthesis . This reactivity profile is similar to that observed in related compounds such as 1-(tert-Butyl) 2-methyl 4-bromo-1H-pyrrole-1,2-dicarboxylate .
Applications in Research and Industry
1-tert-Butyl 2-ethyl 4-bromo-3,5-dimethyl-1H-pyrrole-1,2-dicarboxylate has potential applications across several fields, particularly in pharmaceutical research and organic synthesis.
Pharmaceutical Applications
The compound belongs to a class of substituted pyrroles that have demonstrated significant potential in drug development:
-
Building block for pharmaceutical intermediates
-
Precursor for bioactive compounds
-
Component in the synthesis of enzyme inhibitors
Related pyrrole derivatives have shown various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .
Synthetic Chemistry Applications
In synthetic organic chemistry, this compound serves as a valuable intermediate due to its functional handles:
-
The bromine substituent enables various cross-coupling reactions for carbon-carbon bond formation
-
The carboxylate groups allow for further functionalization
-
The protected pyrrole nitrogen provides regioselectivity in subsequent reactions
These features make it particularly useful in the synthesis of complex molecular structures and heterocyclic compounds .
Quality Control and Analysis
Quality control for 1-tert-Butyl 2-ethyl 4-bromo-3,5-dimethyl-1H-pyrrole-1,2-dicarboxylate typically involves several analytical techniques to ensure purity and structural confirmation. Standard industry practices for similar compounds include:
-
High-Performance Liquid Chromatography (HPLC) for purity assessment
-
Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation
-
Mass Spectrometry for molecular weight verification
-
Infrared Spectroscopy for functional group identification
A typical quality specification for this compound would include a minimum purity of 97%, as indicated by commercial suppliers .
Comparison with Related Compounds
Understanding the relationship between 1-tert-Butyl 2-ethyl 4-bromo-3,5-dimethyl-1H-pyrrole-1,2-dicarboxylate and similar compounds provides valuable context for its applications and properties. Table 2 compares several structurally related compounds.
Table 2: Comparison of 1-tert-Butyl 2-ethyl 4-bromo-3,5-dimethyl-1H-pyrrole-1,2-dicarboxylate with Related Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Differences |
|---|---|---|---|---|
| 1-tert-Butyl 2-ethyl 4-bromo-3,5-dimethyl-1H-pyrrole-1,2-dicarboxylate | 1706463-07-1 | C₁₄H₂₀BrNO₄ | 346.22 | Reference compound |
| 1-(tert-Butyl) 2-methyl 4-bromo-1H-pyrrole-1,2-dicarboxylate | 156237-78-4 | C₁₁H₁₄BrNO₄ | 304.14 | Lacks 3,5-dimethyl groups; methyl ester instead of ethyl |
| 2-tert-Butyl 4-ethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate | 86770-31-2 | C₁₄H₂₁NO₄ | 267.32 | Lacks bromine; dicarboxylate at 2,4-positions rather than 1,2 |
| 1-(tert-Butyl) 2-ethyl 4-bromo-1H-pyrrole-1,2-dicarboxylate | 516465-80-8 | C₁₂H₁₆BrNO₄ | 318.16 | Lacks 3,5-dimethyl groups |
This comparison highlights the structural variations among these related compounds, particularly in the pattern of substitution on the pyrrole ring. These differences result in unique physical properties and reactivity profiles for each compound .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume